1-amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid
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Overview
Description
1-amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid is a compound that has garnered attention in various fields of research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-1-cyclopropyl-2-methylpropan-2-ol typically involves the reaction of cyclopropylmethyl ketone with ammonia and formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1-amino-1-cyclopropyl-2-methylpropan-2-ol involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. The trifluoroacetic acid component is typically introduced in a subsequent step, where the synthesized 1-amino-1-cyclopropyl-2-methylpropan-2-ol is reacted with trifluoroacetic anhydride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-amino-1-cyclopropyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-amino-1-cyclopropyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-amino-2-methylpropan-2-ol: A structurally similar compound with a different substituent group.
1-amino-3-methoxypropan-2-ol: Another analog with a methoxy group instead of a cyclopropyl group.
6-amino-2-hydroxymethyl hexan-1-ol: A compound with a longer carbon chain and different functional groups.
Uniqueness
1-amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
2089257-04-3 |
---|---|
Molecular Formula |
C9H16F3NO3 |
Molecular Weight |
243.2 |
Purity |
0 |
Origin of Product |
United States |
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